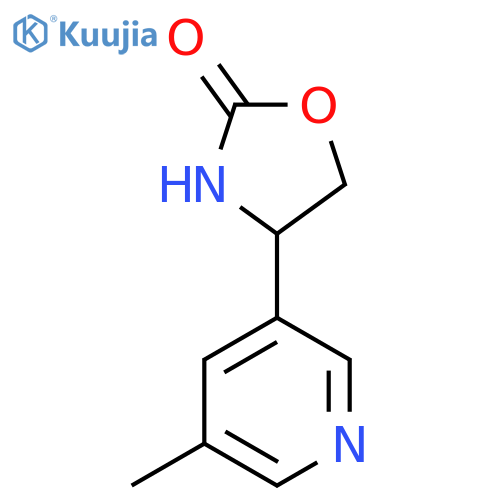

Cas no 2228682-24-2 (4-(5-methylpyridin-3-yl)-1,3-oxazolidin-2-one)

2228682-24-2 structure

商品名:4-(5-methylpyridin-3-yl)-1,3-oxazolidin-2-one

4-(5-methylpyridin-3-yl)-1,3-oxazolidin-2-one 化学的及び物理的性質

名前と識別子

-

- 4-(5-methylpyridin-3-yl)-1,3-oxazolidin-2-one

- 2228682-24-2

- EN300-1817091

-

- インチ: 1S/C9H10N2O2/c1-6-2-7(4-10-3-6)8-5-13-9(12)11-8/h2-4,8H,5H2,1H3,(H,11,12)

- InChIKey: RJTBXRYULVSJEA-UHFFFAOYSA-N

- ほほえんだ: O1C(NC(C2C=NC=C(C)C=2)C1)=O

計算された属性

- せいみつぶんしりょう: 178.074227566g/mol

- どういたいしつりょう: 178.074227566g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 208

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 51.2Ų

- 疎水性パラメータ計算基準値(XlogP): 0.5

4-(5-methylpyridin-3-yl)-1,3-oxazolidin-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1817091-10.0g |

4-(5-methylpyridin-3-yl)-1,3-oxazolidin-2-one |

2228682-24-2 | 10g |

$5528.0 | 2023-06-03 | ||

| Enamine | EN300-1817091-5.0g |

4-(5-methylpyridin-3-yl)-1,3-oxazolidin-2-one |

2228682-24-2 | 5g |

$3728.0 | 2023-06-03 | ||

| Enamine | EN300-1817091-10g |

4-(5-methylpyridin-3-yl)-1,3-oxazolidin-2-one |

2228682-24-2 | 10g |

$3929.0 | 2023-09-19 | ||

| Enamine | EN300-1817091-0.05g |

4-(5-methylpyridin-3-yl)-1,3-oxazolidin-2-one |

2228682-24-2 | 0.05g |

$768.0 | 2023-09-19 | ||

| Enamine | EN300-1817091-0.5g |

4-(5-methylpyridin-3-yl)-1,3-oxazolidin-2-one |

2228682-24-2 | 0.5g |

$877.0 | 2023-09-19 | ||

| Enamine | EN300-1817091-0.25g |

4-(5-methylpyridin-3-yl)-1,3-oxazolidin-2-one |

2228682-24-2 | 0.25g |

$840.0 | 2023-09-19 | ||

| Enamine | EN300-1817091-1.0g |

4-(5-methylpyridin-3-yl)-1,3-oxazolidin-2-one |

2228682-24-2 | 1g |

$1286.0 | 2023-06-03 | ||

| Enamine | EN300-1817091-5g |

4-(5-methylpyridin-3-yl)-1,3-oxazolidin-2-one |

2228682-24-2 | 5g |

$2650.0 | 2023-09-19 | ||

| Enamine | EN300-1817091-2.5g |

4-(5-methylpyridin-3-yl)-1,3-oxazolidin-2-one |

2228682-24-2 | 2.5g |

$1791.0 | 2023-09-19 | ||

| Enamine | EN300-1817091-0.1g |

4-(5-methylpyridin-3-yl)-1,3-oxazolidin-2-one |

2228682-24-2 | 0.1g |

$804.0 | 2023-09-19 |

4-(5-methylpyridin-3-yl)-1,3-oxazolidin-2-one 関連文献

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

-

Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254

-

Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998

-

Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555

-

Jinlu Tang,Hui Shi,Xiaoxiao He,Yanli Lei,Qiuping Guo,Kemin Wang,Lv'an Yan,Dinggeng He Chem. Commun., 2016,52, 1482-1485

2228682-24-2 (4-(5-methylpyridin-3-yl)-1,3-oxazolidin-2-one) 関連製品

- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)

- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)

- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)

- 61549-49-3(9-Decenenitrile)

- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)

- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量